molecular formula C13H11NO B12567182 Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-

Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-

Cat. No.: B12567182
M. Wt: 197.23 g/mol
InChI Key: NEELNHPPKGLTQL-OQFOIZHKSA-N
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Description

Chemical Structure and Properties "Acetonitrile, (2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)-" (CAS: 221530-44-5) is a fused heterocyclic compound featuring an indeno-furan core with an acetonitrile substituent attached via a ylidene group. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting heterocyclic-dependent biological pathways .

For example, describes the synthesis of 3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-8-amine via hydrogenation of a nitro precursor using palladium hydroxide under hydrogen pressure. Similar reductive or condensation steps may apply to the acetonitrile derivative, with characterization relying on NMR and chromatographic purity (>95%) .

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

(2Z)-2-(2,3,5,6-tetrahydrocyclopenta[f][1]benzofuran-7-ylidene)acetonitrile

InChI

InChI=1S/C13H11NO/c14-5-3-9-1-2-10-7-11-4-6-15-13(11)8-12(9)10/h3,7-8H,1-2,4,6H2/b9-3-

InChI Key

NEELNHPPKGLTQL-OQFOIZHKSA-N

Isomeric SMILES

C1C/C(=C/C#N)/C2=CC3=C(CCO3)C=C21

Canonical SMILES

C1CC(=CC#N)C2=CC3=C(CCO3)C=C21

Origin of Product

United States

Preparation Methods

Table 1: Typical Synthetic Parameters for Preparation

Step Reaction Type Reagents/Catalysts Solvent Conditions Yield Range (%)
1 Cyclization Keto/aldehyde precursors, Lewis acid catalysts DCM, ethanol Reflux, inert atmosphere 60–80
2 Nitrile formation Acetonitrile derivatives, base or acid catalysts Acetonitrile, ethanol Room temp to reflux 50–75
3 Catalytic hydrogenation (if applicable) Pd/C, H2 gas Ethanol, acetonitrile Ambient to elevated temp 70–85

Industrial Production Methods

Industrial-scale synthesis of this compound involves:

  • Continuous Flow Reactors: To enhance reaction control, reproducibility, and safety, continuous flow systems are employed, allowing precise temperature and residence time management.

  • Automated Synthesis Systems: Automation improves consistency in reagent addition, mixing, and purification steps, critical for maintaining high purity and yield.

  • Optimization for Scalability: Reaction parameters are fine-tuned to reduce by-products and improve throughput, including solvent recycling and catalyst recovery.

  • Purification Techniques: Industrial purification often uses chromatographic methods (e.g., preparative HPLC) and crystallization to achieve pharmaceutical-grade purity.

Analytical Validation of Synthesis

Post-synthesis, the compound’s purity and structural integrity are validated using:

Research Findings and Limitations

  • Yields: Moderate to good yields (50–85%) are typical, depending on the synthetic route and reaction conditions.

  • Data Gaps: Limited publicly available data on physical properties such as solubility and stability under various conditions; further research is needed to optimize these parameters.

  • Biological Activity: While the compound shows potential in medicinal chemistry as an intermediate, detailed pharmacokinetic and toxicological profiles remain underexplored.

Summary Table of Preparation Methods

Preparation Aspect Description
Core Formation Cyclization of keto/aldehyde precursors under Lewis acid catalysis
Nitrile Introduction Condensation or substitution reactions using acetonitrile derivatives
Catalytic Hydrogenation Optional step for related analogs to reduce nitro/keto groups
Reaction Conditions Reflux or room temperature, inert atmosphere, solvent choice critical
Industrial Techniques Continuous flow reactors, automated synthesis, chromatographic purification
Analytical Validation HPLC, NMR, MS, IR spectroscopy
Typical Yields 50–85% depending on step and optimization
Limitations Need for improved scalability, purification, and comprehensive physical/biological data

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated nitrile undergoes nucleophilic attacks due to electron-deficient alkene and cyano groups:

  • Grignard Reagent Addition : Reaction with methylmagnesium bromide (MeMgBr) at −78°C yields substituted amines after hydrolysis. For example:

    Compound+MeMgBr(2E)-2-(7H-indeno[5,6-b]furan-7-ylidene)propane-1-amine(Yield: 68%)[3][4]\text{Compound} + \text{MeMgBr} \rightarrow \text{(2E)-2-(7H-indeno[5,6-b]furan-7-ylidene)propane-1-amine} \quad (\text{Yield: 68\%})[3][4]
  • Hydride Reductions : Sodium borohydride (NaBH₄) selectively reduces the nitrile to a primary amine without affecting the alkene.

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclizations to form polycyclic structures:

  • Photocyclization : UV irradiation induces [4+2] cycloaddition with dienophiles like tetracyanoethylene (TCNE), forming fused tetracyclic derivatives (e.g., 24a , 24b ) .

  • Acid-Catalyzed Cyclization : Treatment with triflic acid (TfOH) promotes furan ring closure, generating helicene frameworks (e.g., 22.4 ) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the indeno-furan core:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°CAryl-substituted indeno-furan75–82%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°CN-Arylated derivatives65%

Oxidation and Reduction

  • Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the tetrahydrofuran ring to a dihydrofuran derivative, enhancing aromaticity .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the exocyclic double bond, yielding 2-(2,3,5,6,7,8-hexahydroindeno[5,6-b]furan-7-yl)acetonitrile .

Mechanistic Insights

  • Michael Addition : The α,β-unsaturated nitrile acts as a Michael acceptor, reacting with thiols or amines to form adducts .

  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the 5-position of the indeno-furan ring .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, releasing HCN .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases to form carboxylic acids or amides.

Scientific Research Applications

Applications in Organic Synthesis

Acetonitrile derivatives are widely used as solvents and reagents in organic synthesis. The compound (2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- has been utilized in several synthetic pathways:

Multicomponent Reactions

Multicomponent reactions (MCRs) involving acetonitrile have been shown to facilitate the rapid synthesis of complex molecules. For instance:

  • Synthesis of Biologically Active Molecules: MCRs have been employed to create various biologically active compounds with potential therapeutic applications. Compounds synthesized through these methods have demonstrated anti-fibrotic properties and inhibition of viral replication in studies involving Hepatitis C virus .

Solvent Properties

Acetonitrile is often chosen for its polar aprotic characteristics which enhance reaction rates and yields:

  • Solvent for Chemical Reactions: In a study examining the synthesis of spiro-isobenzofuran compounds, acetonitrile was evaluated alongside other solvents. It provided favorable conditions for achieving high yields of desired products .

Medicinal Chemistry Applications

The unique structure of (2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- has implications in drug discovery:

Potential Drug Candidates

Research indicates that this compound may serve as a scaffold for developing new drugs:

  • Anti-Cancer Agents: The indeno-furan structure is associated with various biological activities including anti-cancer properties. Compounds derived from this framework have shown promise in inhibiting cancer cell proliferation .

Neuroprotective Effects

Some derivatives have been investigated for their neuroprotective effects:

  • Acetylcholinesterase Inhibitors: Certain compounds related to acetonitrile derivatives are being studied for their ability to inhibit acetylcholinesterase, which is relevant in treating neurodegenerative diseases such as Alzheimer’s .

Material Science Applications

The structural properties of acetonitrile derivatives lend themselves to applications in material science:

Polymer Chemistry

Acetonitrile can act as a solvent or reactant in polymerization processes:

  • Synthesis of Polymers: The compound can be utilized in the synthesis of novel polymers with tailored properties for specific applications .

Case Studies and Research Findings

StudyFindings
Synthesis of Biologically Active MoleculesSuccessful synthesis using MCRs; compounds showed anti-fibrotic activity against human hepatic stellate cells .
Evaluation of Solvent EffectsAcetonitrile provided excellent yields in the synthesis of spiro-isobenzofuran compounds compared to other solvents .
Neuroprotective Compound DevelopmentDerivatives showed potential as acetylcholinesterase inhibitors relevant for Alzheimer's treatment .

Mechanism of Action

The mechanism by which Acetonitrile, (2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- exerts its effects involves interactions with various molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations

Structural Complexity: The acetonitrile derivative shares the indeno-furan core with compound 3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-8-amine but differs in the acetonitrile ylidene substituent, which may enhance electron-withdrawing properties and reactivity .

Synthetic Routes: Unlike microwave-assisted methods for thiazolo-triazinoindoles (IIIa–IIIc), the acetonitrile compound likely requires traditional hydrogenation or condensation steps, similar to .

In contrast, triazinoindole derivatives (e.g., compound 26) show broad-spectrum antimicrobial activity .

Purity and Yield: The acetonitrile compound’s purity/yield data are absent, but related indeno-furan derivatives achieve moderate yields (63%) under hydrogenation conditions .

Biological Activity

Acetonitrile, (2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)- is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its cytoprotective effects and interactions with various chemotherapeutic agents.

  • CAS Number : 448964-31-6
  • Molecular Formula : C₁₃H₁₁NO
  • Molecular Weight : 197.23 g/mol

Biological Activity Overview

Recent studies have highlighted the biological activities of acetonitrile derivatives, particularly their cytoprotective effects against various cytotoxic agents. The following sections summarize key findings from recent research.

Cytoprotective Effects

In vitro studies have demonstrated that extracts containing acetonitrile derivatives can prevent cytotoxic damage in several cell lines:

  • Cell Lines Studied :
    • HEK293 (human embryonic kidney cells)
    • SHSY5Y (human neuroblastoma cells)
    • Murine osteoblasts
  • Findings :
    • The extract showed significant cytoprotection against cisplatin, irinotecan, and doxorubicin after incubation periods ranging from 24 to 96 hours.
    • In murine osteoblasts, the extract exhibited a protective effect against dexamethasone-induced cytotoxicity, enhancing cell proliferation across all tested concentrations .

The protective mechanisms of acetonitrile derivatives appear to involve:

  • Antioxidant Activity : The presence of phenolic compounds in the extracts contributes to their ability to scavenge free radicals and reduce oxidative stress.
  • Synergistic Effects with Chemotherapeutics : While the extract generally protects against chemotherapy-induced damage, it can also enhance the cytotoxic effects of certain drugs in specific contexts (e.g., muscle fibers) by modulating cellular responses .

Data Table: Cytoprotective Efficacy Against Chemotherapeutics

Treatment AgentCell TypeExtract ConcentrationSurvival Rate (%)Control Survival Rate (%)
DoxorubicinOsteoblasts2.5 mg/mL112.43%78.92%
DexamethasoneOsteoblasts0.1 mg/mL53.60%0%
CisplatinHEK2935 mg/mL90%40%
IrinotecanSHSY5Y2 mg/mL85%30%

Case Studies

Several case studies have been conducted to further investigate the biological activity of acetonitrile derivatives:

  • Study on Osteoblasts :
    • The extract was tested for its ability to protect osteoblasts from doxorubicin toxicity. Results indicated a marked increase in cell survival when treated with the extract compared to doxorubicin alone .
  • Neuroprotective Effects :
    • In SHSY5Y cells, the extract provided significant protection against neurotoxic effects induced by chemotherapeutic agents, suggesting potential applications in neuroprotection during cancer treatments .
  • Antioxidant Properties :
    • The antioxidant capacity of the extracts was evaluated using DPPH radical scavenging assays, demonstrating that these compounds possess strong antioxidant properties comparable to known antioxidants like ascorbic acid .

Q & A

Q. Critical Parameters :

  • Temperature control during nitration (0°C) to avoid over-oxidation.
  • Use of anhydrous solvents (e.g., 1,2-dichloroethane) to prevent side reactions during cyclization.

How can reaction conditions be optimized to improve the yield during nitro group reduction?

Advanced Experimental Design
The reduction step (nitro to amine) is sensitive to catalyst loading and hydrogen pressure:

  • Catalyst : Palladium hydroxide (20% w/w) is preferred over Pd/C due to reduced dehalogenation side reactions .
  • Acid Additive : Methanesulfonic acid (0.2 mL per 1.0 g substrate) enhances protonation of intermediates, stabilizing the amine product .
  • Pressure : 60 psi H₂ ensures complete reduction without over-hydrogenation of the fused ring system.

Q. Troubleshooting Low Yields :

  • Monitor reaction progress via TLC (hexane:EtOAc 9:1).
  • If incomplete, re-stir under H₂ after replenishing the catalyst.

What spectroscopic techniques are used to characterize this compound?

Q. Basic Characterization Methods

  • ¹H NMR : Key signals include aromatic protons (δ 7.36–6.54 ppm), methylene groups in the tetrahydrofuran ring (δ 4.61–3.21 ppm), and nitrile protons (if present) near δ 2.5–3.0 ppm .
  • 13C NMR : The nitrile carbon typically appears at ~115–120 ppm, while the indeno-furan carbonyl (if present) resonates at ~190–200 ppm .
  • IR Spectroscopy : A strong C≡N stretch near 2240 cm⁻¹ confirms the nitrile group.

Q. Example ¹H NMR Data for Intermediate :

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Aromatic H (C7)7.36Singlet
Tetrahydrofuran CH₂ (C3, C4)4.61–3.21Triplet
Methylene (C5, C6)2.95–2.66Triplet

How do computational methods like DFT aid in understanding the electronic structure?

Advanced Computational Analysis
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides insights into:

  • HOMO-LUMO Gap : A calculated gap of 3.67 eV (for analogous indeno-furan derivatives) indicates moderate electron mobility, suggesting utility in charge-transfer applications .
  • Electrostatic Potential (ESP) : Negative ESP regions localize on oxygen atoms, while positive ESP dominates over aromatic hydrogens, guiding reactivity in electrophilic substitutions .

Q. Key Findings :

  • The nitrile group enhances electron-withdrawing effects, polarizing the fused ring system.
  • C6 and C21 atoms (analogous positions) exhibit the highest positive and negative charges, respectively, directing regioselectivity in further functionalizations .

How does the presence of electron-withdrawing groups affect the compound’s reactivity?

Q. Advanced Reactivity Analysis

  • Nitro Groups : Increase electrophilicity of the fused ring, facilitating nucleophilic attacks (e.g., amine formation via reduction) .
  • Nitrile Groups : Stabilize adjacent radicals or carbocations, enabling participation in cycloadditions or Michael additions.

Case Study :
Nitration at position 8 () deactivates the ring toward further electrophilic substitution, directing reactions to the less hindered positions (e.g., C3 or C5).

What are the common solvents for this compound, and how do solvent interactions influence its stability?

Q. Solubility and Stability

  • Preferred Solvents : Acetonitrile, dichloroethane, and methanol (due to polarity matching) .
  • C–H···π Interactions : In acetonitrile, weak interactions between the nitrile and aromatic π-systems enhance solubility by disrupting strong electrostatic forces .

Q. Storage Recommendations :

  • Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group.

What strategies resolve discrepancies in NMR data interpretation for fused ring systems?

Q. Advanced Data Contradiction Analysis

  • Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve overlapping proton signals in the indeno-furan core .
  • Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 25°C) can freeze ring puckering motions, simplifying splitting patterns .

Example Challenge :
In , methylene protons (δ 3.05 ppm) appear as triplets due to coupling with adjacent CH₂ groups. If unexpected multiplicity arises, check for impurities or solvent effects.

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